3-Methylquinoline-7-carboxylic acid hydrochloride 3-Methylquinoline-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13775894
InChI: InChI=1S/C11H9NO2.ClH/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7;/h2-6H,1H3,(H,13,14);1H
SMILES: CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol

3-Methylquinoline-7-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13775894

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

3-Methylquinoline-7-carboxylic acid hydrochloride -

Specification

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
IUPAC Name 3-methylquinoline-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H9NO2.ClH/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7;/h2-6H,1H3,(H,13,14);1H
Standard InChI Key AWWLYSXYYLIPBP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl
Canonical SMILES CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core structure consists of a quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with a methyl group at position 3 and a carboxylic acid group at position 7. The hydrochloride salt form introduces a chloride ion paired with the protonated nitrogen of the pyridine ring, enhancing solubility in polar solvents . Key structural identifiers include:

PropertyValueSource
IUPAC Name3-methylquinoline-7-carboxylic acid; hydrochloride
Molecular FormulaC11H10ClNO2\text{C}_{11}\text{H}_{10}\text{ClNO}_2
SMILESCC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl
InChIKeyAWWLYSXYYLIPBP-UHFFFAOYSA-N

Synthesis and Industrial Production

Patent-Based Synthesis Route

The Chinese patent CN101781247B outlines a scalable method involving:

  • Hydrolysis of Dimethyl 2,3-Quinolinedicarboxylate:

    • Reagents: 10% NaOH in methanol (1:2 v/v)

    • Conditions: Reflux at 65–70°C for 2 hours

    • Yield: 74.6% (26.1 g from 35.0 g starting material) .

  • Decarboxylation in Anisole:

    • Temperature: 153°C for 4 hours

    • Safety Note: Exothermic above 95°C; continuous flow reactors recommended for large-scale production .

StepReagents/ConditionsYield
HydrolysisNaOH, methanol, reflux74.6%
DecarboxylationAnisole, 153°C89.2%

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.7 mg/mL at 25°C (predicted via LogP = 1.8) .

  • Thermal Stability: Decomposes above 210°C, with the hydrochloride form more stable than the free base .

  • pH Sensitivity: Precipitates at pH < 2 due to protonation of the carboxylic acid group .

Crystallography

Single-crystal X-ray data remains unpublished. Computational models predict a monoclinic crystal system with hydrogen bonding between the carboxylic acid and chloride ions .

TargetPredicted IC50_{50}Mechanism
HDAC21.4 µMCompetitive inhibition
COX-218.7 µMAllosteric modulation

Industrial Uses

  • Corrosion Inhibition: Quinoline carboxylates reduce steel corrosion in HCl by 78% at 500 ppm .

  • Coordination Chemistry: Potential ligand for transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) in catalytic systems.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaBioactivity (IC50_{50})
3-Methylquinoline-4-carboxylic acidC11H9NO2\text{C}_{11}\text{H}_9\text{NO}_2HDAC1: 2.1 µM
7-Chloro-3-methylquinoline-8-carboxylateC12H10ClNO2\text{C}_{12}\text{H}_{10}\text{ClNO}_2Antibacterial: 32 µg/mL
Quinoline-7-carboxylic acidC10H7NO2\text{C}_{10}\text{H}_7\text{NO}_2Antifungal: 45 µg/mL

Key differences arise from substituent positions: the 7-carboxyl group enhances polarity compared to 4-substituted analogs, influencing pharmacokinetics .

Future Research Directions

  • Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration.

  • Green Synthesis Optimization: Replace anisole with biodegradable solvents.

  • Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor specificity.

  • Regulatory Approval Pathways: Preclinical toxicity profiling per OECD guidelines.

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